

A Technical Guide to the Discovery and Synthesis of 15-methyl-PGF2 α (Carboprost)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carboprost Methyl

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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the discovery, synthesis, mechanism of action, and quantitative data associated with 15-methyl-prostaglandin F2 α (carboprost), a critical synthetic analog of a naturally occurring prostaglandin.

Introduction and Rationale for Development

Prostaglandin F2 α (PGF2 α) is a naturally occurring lipid compound that exerts potent physiological effects, most notably the strong contraction of uterine smooth muscle.[1][2] However, its therapeutic utility is limited by rapid metabolic inactivation. A primary metabolic route is the enzymatic oxidation of the hydroxyl group at the carbon-15 position to a ketone, drastically reducing biological activity.[3]

The development of 15-methyl-PGF2 α (also known by its clinical name, Carboprost) was a direct response to this challenge.[3] By introducing a methyl group at the C-15 position, the hydroxyl group becomes a tertiary alcohol, which sterically hinders enzymatic oxidation.[3] This simple modification results in a metabolically stable analog with a significantly longer plasma half-life and sustained oxytocic (uterine-contracting) properties, making it a valuable therapeutic agent for inducing abortion and controlling postpartum hemorrhage.

Synthesis of 15-methyl-PGF2 α

The total synthesis of prostaglandins was a landmark achievement in organic chemistry, with the strategies developed by E.J. Corey being particularly influential. The synthesis of 15-methyl-PGF₂α is efficiently achieved by adapting these established routes, particularly through the use of the pivotal "Corey Lactone" intermediate.

The key modification to the standard PGF₂α synthesis is the introduction of the C-15 methyl group. This is typically accomplished by reacting a ketone intermediate (the precursor to the C-15 hydroxyl group) with a methyl-organometallic reagent, such as a methyl Grignard reagent (MeMgBr) or trimethylaluminum. This reaction converts the ketone into the required tertiary alcohol, thereby installing the metabolically stable 15-methyl feature. The remainder of the synthesis involves standard, well-established transformations to elaborate the two side chains of the prostaglandin structure.



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Caption: A generalized workflow for the synthesis of 15-methyl-PGF₂α from the Corey Lactone.

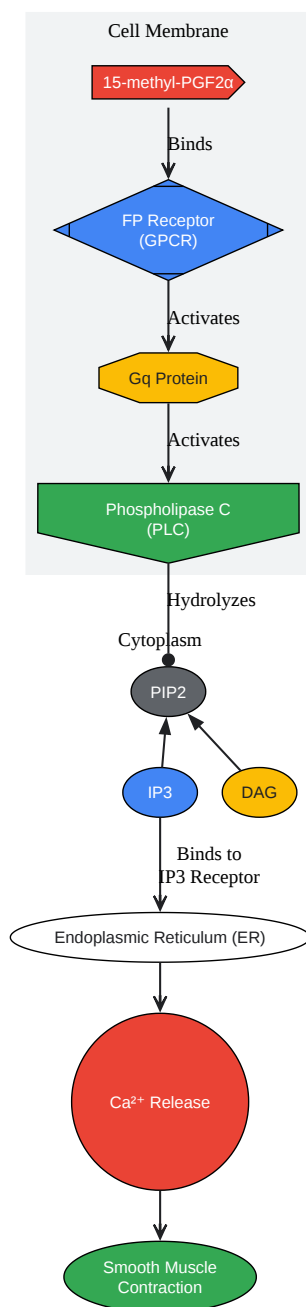
Mechanism of Action: FP Receptor Signaling

15-methyl-PGF₂α exerts its biological effects by acting as a potent agonist for the Prostaglandin F₂α Receptor (FP Receptor). The FP receptor is a G-protein coupled receptor (GPCR) that is primarily associated with the Gq alpha subunit.

The signaling cascade is initiated upon ligand binding:

- **Receptor Activation:** 15-methyl-PGF₂α binds to the FP receptor on the surface of smooth muscle cells, particularly in the myometrium.
- **G-Protein Coupling:** The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gq protein, causing the Gαq subunit to dissociate.
- **PLC Activation:** The dissociated Gαq subunit activates the enzyme Phospholipase C (PLC).

- **Second Messenger Generation:** PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
- **Calcium Release:** IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ ions into the cytoplasm.
- **Muscle Contraction:** The rapid increase in intracellular Ca²⁺ concentration leads to the activation of calmodulin and myosin light-chain kinase, ultimately resulting in the forceful and sustained smooth muscle contraction characteristic of this compound's effect.



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Caption: Signaling pathway of 15-methyl-PGF2α via the FP receptor leading to muscle contraction.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to 15-methyl-PGF2α (Carboprost).

Table 1: Physicochemical and Pharmacokinetic Properties

Parameter	Value	Reference
Formal Name	9α,11α,15S-trihydroxy-15-methyl-prosta-5Z,13E-dien-1-oic acid	
CAS Number	35700-23-3	
Molecular Formula	C ₂₁ H ₃₆ O ₅	
Molecular Weight	368.5 g/mol	
Plasma Half-life	~8 minutes	

| Purity (Commercial) | ≥98% | |

Table 2: Clinical Efficacy and Dosage for Pregnancy Termination

Parameter	Value	Notes	Reference
Standard Concentration	250 mcg/mL solution (as tromethamine salt)	For intramuscular injection	
Typical IM Dosage	350 - 520 mcg every 2 hours	Dose adjusted based on uterine response	
Mean Time to Abortion	15.70 hours (SD: 6.52)	Study of 80 women (8-22 weeks gestation)	
Overall Success Rate	96.4%	Overview of 815 cases	
- Complete Abortion	78.4%	Fetus and placenta expelled	

| - Incomplete Abortion | 18.0% | Required further intervention | |

Representative Experimental Protocol: Synthesis

The following protocol is a representative, conceptual outline for the synthesis of 15-methyl-PGF2 α based on the Corey synthesis. Note: This protocol is for informational purposes only and requires adaptation and optimization in a laboratory setting with appropriate safety precautions.

Step 1: Oxidation of Corey Lactone Intermediate

- The C-15 hydroxyl group of a suitably protected Corey lactone derivative is selectively oxidized to a ketone using an appropriate oxidizing agent (e.g., Collins reagent, PCC). The reaction is performed in an anhydrous solvent like dichloromethane (DCM) at a controlled temperature (e.g., 0 °C to room temperature).
- Workup involves quenching the reaction, filtering the chromium salts, and purifying the resulting ketone by column chromatography.

Step 2: 15-Methylation via Grignard Reaction

- The intermediate ketone from Step 1 is dissolved in an anhydrous ether solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (Argon or Nitrogen).
- A solution of methylmagnesium bromide (MeMgBr, ~1.1 equivalents) in ether is added dropwise. The reaction is stirred for several hours, allowing for the nucleophilic addition to the carbonyl group.
- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.
- The resulting diastereomeric mixture of tertiary alcohols is purified via column chromatography to isolate the desired (15S)-isomer.

Step 3: Elaboration of the Alpha (α) Side Chain

- The hydroxyl group on the lactone is converted to its corresponding phosphonate ylide.

- A Horner-Wadsworth-Emmons reaction is performed by treating the ylide with a strong base (e.g., NaH) followed by the addition of the appropriate ω -chain aldehyde to stereoselectively form the α -chain with the correct E-alkene geometry.

Step 4: Reduction of the Lactone

- The lactone functional group is reduced to the corresponding lactol (a hemiacetal) using a hydride reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C).

Step 5: Elaboration of the Omega (ω) Side Chain

- The lactol from Step 4 is subjected to a Wittig reaction with the appropriate phosphonium ylide (e.g., the ylide derived from (4-carboxybutyl)triphenylphosphonium bromide). This reaction opens the ring and installs the full ω side chain, completing the carbon skeleton of 15-methyl-PGF2 α .

Step 6: Final Deprotection

- All protecting groups (e.g., silyl ethers, tetrahydropyranyl ethers) used to mask reactive hydroxyl groups throughout the synthesis are removed under appropriate conditions (e.g., acid hydrolysis for THP ethers, fluoride source for silyl ethers).
- The final product, 15-methyl-PGF2 α , is purified using high-performance liquid chromatography (HPLC) to yield the high-purity active pharmaceutical ingredient.

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References

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- To cite this document: BenchChem. [A Technical Guide to the Discovery and Synthesis of 15-methyl-PGF2 α (Carboprost)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154192#discovery-and-synthesis-of-15-methyl-pgf2-compounds]

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